

comparative analysis of different synthetic routes to 3-[(2-Benzthiazolyl)methoxy]aniline

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Compound of Interest

Compound Name: 3-[(2-Benzthiazolyl)methoxy]aniline

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A Comparative Guide to the Synthetic Routes of 3-[(2-Benzthiazolyl)methoxy]aniline

For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of different synthetic pathways to **3-[(2-Benzthiazolyl)methoxy]aniline**, a molecule of interest in medicinal chemistry. The synthesis is broken down into two main stages: the preparation of the key intermediate, 2-(chloromethyl)benzothiazole, and its subsequent coupling with 3-aminophenol.

Comparative Analysis of Synthetic Routes

The synthesis of **3-[(2-Benzthiazolyl)methoxy]aniline** can be approached through two primary routes for the formation of the crucial 2-(chloromethyl)benzothiazole intermediate, followed by a final etherification step. The efficiency and practicality of each route are compared below.

Data Presentation: A Quantitative Comparison

Step	Route	Starting Materials	Reagents & Solvents	Reaction Conditions	Reaction Time	Yield (%)
Intermediate e Synthesis	Route A	2-Aminobenzenethiol, Chloroacetyl chloride	Acetic acid, Chloroform, 5M NaOH	Microwave irradiation, 500 W	10 minutes	86.8[1]
Intermediate e Synthesis	Route B	2-Hydroxymethylbenzothiazole	Triphenylphosphine, Carbon tetrachloride, Toluene	Reflux	5 hours	85[1]
Final Product Synthesis	Combined Route	2-(Chloromethyl)benzothiazole, 3-Aminophenol	Potassium carbonate, Tetrahydrofuran (THF)	40°C, Stirring	Overnight	66-79 (estimated) [2]

Experimental Protocols

Synthesis of Intermediate: 2-(Chloromethyl)benzothiazole

Route A: Microwave-Assisted Synthesis from 2-Aminobenzenethiol

To a solution of 2-aminobenzenethiol (1 g, 7.93 mmol) in acetic acid (15 mL), chloroacetyl chloride (1.35 g, 11.9 mmol) is added dropwise.[1] The reaction mixture is then irradiated in a microwave oven at a power of 500 W for 10 minutes.[1] After cooling, the mixture is poured onto crushed ice (100 mL) and basified with 5 M NaOH. The resulting solution is extracted with chloroform (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (petroleum ether/acetone, 10:1 v/v) to yield 2-(chloromethyl)benzothiazole as a yellow solid. [1]

Route B: Synthesis from 2-Hydroxymethylbenzothiazole

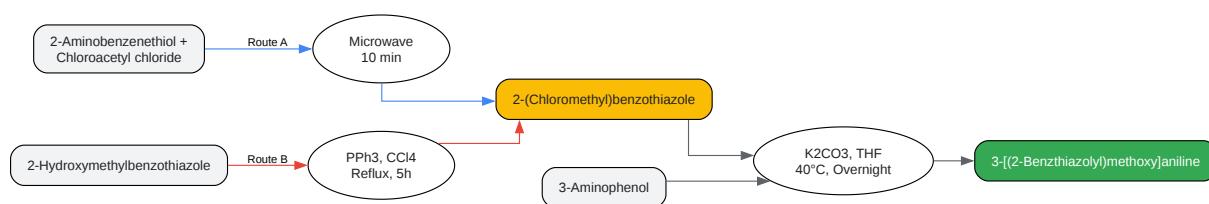
In a flask protected by a nitrogen atmosphere, a stirred solution is prepared containing 2-hydroxymethylbenzothiazole (2.5 g, 15.1 mmol), triphenylphosphine (4.89 g, 18.6 mmol), and anhydrous toluene (50 mL).^[1] To this solution, carbon tetrachloride (15.0 mL, 155 mmol) is added.^[1] The reaction mixture is heated to reflux for 5 hours.^[1] Upon completion, the mixture is concentrated using a rotary evaporator. The crude product is purified by flash chromatography on silica gel using 100% dichloromethane as the eluent to afford 2-(chloromethyl)benzothiazole.^[1]

Synthesis of Final Product: 3-[(2-Benzthiazolyl)methoxy]aniline

Williamson Ether Synthesis

To a solution of 2-(chloromethyl)benzothiazole (0.0027 mol) and 3-aminophenol (0.0027 mol) in dry tetrahydrofuran (THF), dry potassium carbonate (0.380 g, 0.0027 mol) is added.^[2] The reaction mixture is stirred at 40°C overnight.^[2] After the reaction is complete, the solvent is removed by concentration. The residue is diluted with ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.^[2]

Visualizing the Synthetic Pathways



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